Pyridine, 2-[[(2-ethoxyphenyl)methyl]sulfinyl]-, 1-oxide
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Overview
Description
Pyridine, 2-[[(2-ethoxyphenyl)methyl]sulfinyl]-, 1-oxide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. Pyridine derivatives are known for their significant roles in various chemical and biological processes. This particular compound features a pyridine ring substituted with an ethoxyphenylmethylsulfinyl group and an oxide group, making it a unique and versatile molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(2-ethoxyphenyl)methyl]sulfinyl]-, 1-oxide typically involves the oxidation of pyridine derivatives. One common method is the reaction of pyridine with peracids, such as peracetic acid, under controlled conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the reactants .
Another approach involves the use of Grignard reagents, where pyridine N-oxides are treated with Grignard reagents followed by oxidation with acetic anhydride or DMF to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, copper catalysis combined with lithium fluoride or magnesium chloride activation has been shown to be effective in producing 2-substituted pyridine N-oxides . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[(2-ethoxyphenyl)methyl]sulfinyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives
Common Reagents and Conditions
Oxidizing Agents: Peracids (e.g., peracetic acid), hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyridine compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
Pyridine, 2-[[(2-ethoxyphenyl)methyl]sulfinyl]-, 1-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 2-[[(2-ethoxyphenyl)methyl]sulfinyl]-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2-methyl-, 1-oxide: Similar in structure but lacks the ethoxyphenylmethylsulfinyl group.
Pyridine, 2-ethoxy-, 1-oxide: Similar but with an ethoxy group instead of the ethoxyphenylmethylsulfinyl group.
Uniqueness
Pyridine, 2-[[(2-ethoxyphenyl)methyl]sulfinyl]-, 1-oxide is unique due to the presence of the ethoxyphenylmethylsulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with various molecular targets, making it a valuable tool in research and industrial applications .
Properties
CAS No. |
62382-19-8 |
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Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
2-[(2-ethoxyphenyl)methylsulfinyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H15NO3S/c1-2-18-13-8-4-3-7-12(13)11-19(17)14-9-5-6-10-15(14)16/h3-10H,2,11H2,1H3 |
InChI Key |
MAVVKWRTWYYELR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CS(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
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